molecular formula C8H19Cl2N3O B2799163 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride CAS No. 1909314-08-4

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride

Katalognummer: B2799163
CAS-Nummer: 1909314-08-4
Molekulargewicht: 244.16
InChI-Schlüssel: CNBOLXYFDOQJCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (CAS 1909314-08-4) is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability and solubility for research applications. This specialized urea derivative features a piperidine scaffold, making it a valuable building block in medicinal chemistry and drug discovery. Urea-containing compounds are of significant interest in modern pharmacology due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for probing biological pathways. Its structural motifs are commonly explored in the development of therapeutic agents for a range of conditions, as urea derivatives are known to be present in various approved drugs . The compound is provided for research purposes exclusively and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

1,1-dimethyl-3-piperidin-4-ylurea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3,(H,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBOLXYFDOQJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride in Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates and pharmacokinetic profiles. 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (CAS: 1909314-08-4)[1] has emerged as a highly versatile and privileged building block[2]. By combining a highly basic, functionalizable piperidine ring with a rigid, hydrogen-bonding urea motif, this compound serves as an ideal pharmacophore core.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its physicochemical properties, its mechanistic role in targeted therapeutics, and field-proven, causality-driven experimental workflows for its derivatization.

Chemical Identity & Pharmacophore Profiling

Understanding the structural nuances of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is critical for rational drug design. The molecule is intentionally supplied as a dihydrochloride salt[3].

Causality in Salt Selection: The free base form of piperidine derivatives is frequently a hygroscopic oil that is difficult to handle and prone to oxidative degradation. The dihydrochloride salt ensures the compound is a stable, free-flowing solid, enabling precise stoichiometric weighing and high aqueous solubility for high-throughput screening (HTS) library generation[3].

Table 1: Physicochemical and Structural Properties
PropertyValueStructural & Pharmacological Significance
Chemical Name 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochlorideCore scaffold for library synthesis[1].
CAS Number 1909314-08-4Regulatory and inventory tracking[1].
Molecular Weight 244.16 g/mol (Salt) / 171.24 g/mol (Base)Low MW ensures downstream derivatives remain well within Lipinski's Rule of 5[3].
Molecular Formula C8H19Cl2N3OStandard elemental composition.
Fraction sp3 (Fsp3) 0.875 (7 out of 8 carbons)Exceptionally high 3D character, significantly improving aqueous solubility and reducing off-target promiscuity.
H-Bond Donors 2 (in free base)Critical for anchoring into kinase hinge regions or PPI pockets.
H-Bond Acceptors 3 (Carbonyl O, Piperidine N, Urea N)Facilitates interaction with target backbone amides.

Mechanistic Applications in Target-Directed Drug Discovery

The piperidine-urea motif is not merely a structural spacer; it actively engages in target binding. Recent literature highlights its utility across diverse therapeutic classes:

  • Kinase Inhibitors (e.g., JAK2): Piperidine-urea derivatives are heavily utilized in the design of selective JAK2 inhibitors for myeloproliferative neoplasms (MPNs)[4]. The urea moiety acts as a critical hydrogen-bond donor/acceptor pair within the kinase hinge region, while the piperidine ring directs substituents into the solvent-exposed channel, drastically improving pharmacokinetic properties[4].

  • Protein-Protein Interaction (PPI) Inhibitors: In targeting the DCN1-UBE2M complex (crucial for cullin neddylation in oncology), piperidinyl ureas have been identified as potent inhibitors[5]. The piperidine core allows for the precise vectorization of substituents into distinct sub-pockets of the DCN1 binding site[5].

  • GPCR Antagonists (e.g., CXCR3): Small molecule antagonists of CXCR3 frequently employ piperidine-based scaffolds[6]. The basic nitrogen of the piperidine ring forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of the GPCR[6].

Pathway Ligand Cytokine / Growth Factor Receptor Receptor Dimerization Ligand->Receptor JAK2 JAK2 Kinase (Target of Inhibitors) Receptor->JAK2 Activation STAT5 STAT5 Phosphorylation JAK2->STAT5 Phosphorylates Nucleus Nuclear Translocation & Gene Transcription STAT5->Nucleus Inhibitor Piperidine-Urea Derivative Inhibitor->JAK2 ATP-Competitive Inhibition

Caption: JAK2/STAT5 pathway modulation by piperidine-urea derived kinase inhibitors.

Experimental Workflows & Causality-Driven Protocols

Successful derivatization of this building block requires strict attention to acid-base chemistry. The presence of two equivalents of HCl means that standard coupling protocols will fail unless the secondary amine is properly liberated.

Workflow A 3,3-Dimethyl-1- (piperidin-4-yl)urea Dihydrochloride B Free Base Generation (DIPEA / TEA) A->B Base Addition C Nucleophilic Piperidine Intermediate B->C HCl Neutralization D Reductive Amination (Aldehyde/Ketone) C->D NaBH(OAc)3 E SNAr Reaction (Aryl Halide) C->E Base, Heat F Amide Coupling (Carboxylic Acid) C->F HATU / EDC

Caption: Workflow for derivatizing the piperidine core in library synthesis.

Protocol A: High-Throughput Reductive Amination (N-Alkylation)

Objective: Functionalization of the piperidine nitrogen via aldehyde coupling to generate diverse sp3-rich libraries.

  • Free Base Generation: Suspend 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality Check: Exactly 2.0 equivalents of DIPEA are required to neutralize the dihydrochloride salt. The extra 0.5 eq ensures a slightly basic environment to maintain nucleophilicity. DCE is selected over protic solvents (like methanol) to prevent the formation of stable, unreactive aminals.

  • Iminium Ion Formation: Add the target aldehyde (1.2 eq) and stir at room temperature for 45 minutes.

    • Causality Check: Pre-forming the iminium ion before adding the reducing agent is critical. If the reducing agent is added immediately, it will prematurely reduce the aldehyde to a primary alcohol, drastically lowering the coupling yield.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in one portion. Stir for 12 hours.

    • Causality Check: NaBH(OAc)3 is a mild hydride source that selectively reduces the iminium ion without affecting unreacted aldehydes or the urea carbonyl at room temperature.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the piperidine core to electron-deficient heteroaryl halides (e.g., for kinase inhibitor synthesis).

  • Preparation: Suspend the dihydrochloride salt (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Add Triethylamine (TEA) (3.5 eq).

    • Causality Check: DMSO provides a high dielectric constant, which is mandatory to stabilize the highly polar Meisenheimer complex transition state inherent to SNAr reactions.

  • Coupling: Add the heteroaryl halide (1.1 eq). Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 16 hours.

    • Causality Check: The excess TEA acts as an acid scavenger for the HCl or HF generated during the substitution, preventing the product or starting material from becoming protonated and crashing out of solution.

  • Workup & Validation: Quench with water, extract with ethyl acetate, and purify the organic layer via reverse-phase HPLC. Validate mass via LC-MS (Expected [M+H]+ depends on the aryl substituent).

Conclusion

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is a highly strategic building block that perfectly aligns with modern medicinal chemistry paradigms. By maximizing Fsp3 character and providing orthogonal handles for derivatization, it enables the rapid exploration of chemical space across kinases, GPCRs, and challenging PPI targets.

References

  • [1] NextSDS Database. "3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride — Chemical Substance Information". NextSDS. URL:[Link]

  • [2] AS-1. "88-2408-33 Enamine 化合物 250mg CAS No:1909314-08-4". AS-1. URL:[Link]

  • [4] Journal of Medicinal Chemistry. "Discovery of Highly Selective and Potent Macrocyclic JAK2 Inhibitors for the Treatment of MPNs". ACS Publications. URL:[Link]

  • [5] Scott, D. C., et al. "Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)". PMC - NIH. URL:[Link]

  • [6] Frontiers in Pharmacology. "CXCR3 inhibitors for therapeutic interventions: current status and perspectives". Frontiers. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application Protocols for 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the integration of chemical building blocks not merely as a procurement step, but as a foundational decision that dictates downstream experimental success. 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is a highly versatile, privileged scaffold frequently utilized in the synthesis of CNS-active compounds, GPCR ligands, and kinase inhibitors.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural causality, and self-validating protocols for handling and characterizing this specific dihydrochloride salt.

Chemical Identity & Structural Significance

Understanding the exact specifications of your starting materials is the first step in ensuring reproducible assays. The compound consists of a piperidine ring—a ubiquitous basic anchor in medicinal chemistry—linked to a dimethyl-substituted urea moiety, which serves as a robust hydrogen-bond donor/acceptor network.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride[1]
CAS Number 1909314-08-4[1]
MDL Number MFCD29763194[2]
PubChem ID 121553838
Molecular Formula C8H19Cl2N3O[3]
Molecular Weight 244.16 g/mol [3]
SMILES O=C(N(C)C)NC1CCNCC1.[H]Cl.[H]Cl[2]
Optimal Storage 2–8°C (Long-term)
Table 2: Hazard and Safety Profile

Note: Always handle under a certified fume hood with appropriate PPE.

GHS Classification Hazard Codes & Descriptions
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4: H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)[4]
Skin Irritation Skin Irrit. 2: H315 (Causes skin irritation)[4]
Eye Irritation Eye Irrit. 2A: H319 (Causes serious eye irritation)[4]

| Specific Target Organ Toxicity | STOT SE 3: H336 (May cause drowsiness or dizziness)[4] |

Causality in Form Selection: Why the Dihydrochloride Salt?

In drug development, the physical state of a building block is as critical as its chemical purity. Free-base piperidines (pKa ~10.4) are notoriously prone to N-oxidation, are often oily, and act as moisture scavengers.

The Causality: By forcing a stoichiometric dihydrochloride formation, we achieve two crucial outcomes:

  • Complete Protonation: The primary basic center (piperidine nitrogen) is fully protonated, preventing oxidative degradation.

  • Lattice Stabilization: The second equivalent of HCl coordinates with the urea moiety, forming a robust hydrogen-bonded chloride network within the crystal lattice.

This causality prevents the free-base form's tendency to absorb atmospheric moisture, providing a highly crystalline, shelf-stable powder that delivers exceptional aqueous solubility—a mandatory requirement for High-Throughput Screening (HTS) workflows.

Synthesis Workflow & Validation Protocol

To ensure absolute trustworthiness in your synthetic pipeline, the generation of this compound must follow a controlled protection-deprotection strategy.

SynthesisWorkflow Start Boc-4-aminopiperidine (Starting Material) Step1 Urea Formation (Dimethylcarbamoyl chloride) Start->Step1 TEA, DCM, 0°C to RT Intermediate Boc-Protected Urea Intermediate Step1->Intermediate High Yield Isolation Step2 Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Step2 Acidic Cleavage Product 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride Step2->Product Precipitation & Filtration

Figure 1: Synthesis workflow of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride.

Step-by-Step Methodology: Reconstitution and Storage

To maintain the integrity of the dihydrochloride salt during biological evaluation, follow this self-validating handling protocol:

  • Equilibration: Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the chilled, hygroscopic salt.

  • Solvent Selection: For in vitro assays, dissolve the powder in LC-MS grade Water or DMSO. The dihydrochloride form ensures rapid dissolution >50 mM in water.

  • Aliquoting & Cryopreservation: Immediately divide the stock solution into single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles in aqueous environments can lead to slow hydrolysis of the urea linkage.

Applications in Drug Discovery (Pharmacophore Utility)

The 3,3-dimethyl-1-(piperidin-4-yl)urea motif is a highly rationalized pharmacophore. When integrated into a larger drug molecule, it serves dual functions:

Pharmacophore Ligand Piperidine-Urea Scaffold Hbond Urea Motif (H-Bond Donor/Acceptor) Ligand->Hbond Structural Component SaltBridge Piperidine Nitrogen (Protonated Basic Center) Ligand->SaltBridge Structural Component Receptor Target Protein (e.g., GPCR / Kinase) Hbond->Receptor Target Affinity SaltBridge->Receptor Electrostatic Anchoring

Figure 2: Pharmacophore interactions of the piperidine-urea scaffold with target proteins.

Self-Validating Analytical Characterization Protocol

Never assume the purity of a commercial building block. Implement this three-step, self-validating Quality Control (QC) system before initiating any complex synthesis:

  • Step 1: LC-MS Purity Assessment: Run the sample using Positive Electrospray Ionization (ESI+). You must observe the free base mass [M+H]+ at m/z≈172.1 . The absence of a mass peak at m/z≈272 confirms the complete removal of the Boc protecting group.

  • Step 2: 1 H-NMR Verification: Dissolve the compound in D2​O or DMSO−d6​ . The piperidine protons will appear significantly downfield compared to a free-base reference, validating the protonated state of the amine.

  • Step 3: Chloride Titration (AgNO 3​ ): Perform a potentiometric titration using Silver Nitrate. A self-validating batch must yield exactly two molar equivalents of precipitated AgCl per mole of the compound, mathematically proving the dihydrochloride stoichiometry rather than a monohydrochloride mix.

Sources

An In-depth Technical Guide to 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride and its Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride and its derivatives, a class of compounds gaining increasing interest in medicinal chemistry. We will delve into their synthesis, explore the critical aspects of their structure-activity relationships (SAR), and discuss their diverse biological activities and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The Piperidine-Urea Scaffold - A Privileged Motif in Drug Discovery

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it an ideal building block for interacting with biological targets.[2] When combined with a urea moiety, the resulting piperidine-urea scaffold offers a unique combination of properties. The urea group is a versatile hydrogen bond donor and acceptor, capable of forming robust interactions with protein backbones and side chains, which is a fundamental aspect of molecular recognition and biological activity.[3] This has led to the exploration of piperidine-urea derivatives across a wide range of therapeutic areas.

This guide will focus on derivatives of 3,3-Dimethyl-1-(piperidin-4-yl)urea, a core structure that allows for systematic modification at the piperidine nitrogen and the aromatic or aliphatic groups attached to the urea nitrogen. Understanding the synthetic nuances and the impact of these modifications on biological activity is crucial for the rational design of novel therapeutics.

General Synthesis Strategies for 3,3-Dimethyl-1-(piperidin-4-yl)urea Derivatives

The synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea derivatives typically involves a convergent approach, where the piperidine and urea moieties are coupled in the final steps. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns. A general and widely applicable method involves the reaction of a protected 4-aminopiperidine with a suitable isocyanate or a carbamoyl chloride. Alternatively, safer and more versatile phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) can be employed.[3]

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of Key Intermediates cluster_1 Urea Formation cluster_2 Final Product Generation Start 4-Piperidone Protected_Piperidone N-Protected-4-piperidone (e.g., N-Boc-4-piperidone) Start->Protected_Piperidone Protection (e.g., Boc2O) Protected_Aminopiperidine N-Protected-4-aminopiperidine Protected_Piperidone->Protected_Aminopiperidine Reductive Amination Urea_Coupling Urea Coupling Protected_Aminopiperidine->Urea_Coupling Dimethylamine Dimethylamine Isocyanate_Formation Dimethylcarbamoyl chloride or reaction with phosgene equivalent (e.g., CDI) Dimethylamine->Isocyanate_Formation Isocyanate_Formation->Urea_Coupling Protected_Product N-Protected-3,3-dimethyl-1-(piperidin-4-yl)urea Urea_Coupling->Protected_Product Final_Product 3,3-Dimethyl-1-(piperidin-4-yl)urea Protected_Product->Final_Product Deprotection (e.g., HCl) Dihydrochloride_Salt 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride Final_Product->Dihydrochloride_Salt Salt Formation (HCl)

Caption: Generalized synthetic workflow for 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq) at 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Reductive Amination to form N-Boc-4-aminopiperidine

  • Dissolve N-Boc-4-piperidone (1.0 eq) in a suitable solvent like methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Quench the reaction by adding an aqueous solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain N-Boc-4-aminopiperidine.

Step 3: Urea Formation

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) in a polar aprotic solvent such as Dichloromethane (DCM).

  • Add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0°C and slowly add dimethylcarbamoyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and purify the crude product by column chromatography to yield N-Boc-3,3-dimethyl-1-(piperidin-4-yl)urea.

Step 4: Deprotection and Salt Formation

  • Dissolve the protected urea derivative in a suitable solvent like ethyl acetate or methanol.

  • Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride as a solid.[4]

Structure-Activity Relationships (SAR) and Biological Applications

The versatility of the piperidine-urea scaffold allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Key points of modification include the piperidine nitrogen (N1) and the substituents on the urea moiety.

Compound/Derivative Class Target Key SAR Findings Reported Activity (IC₅₀/EC₅₀)
1-Aryl-3-(piperidin-4-yl)urea DerivativesCXCR3 ReceptorThe nature and substitution pattern of the aryl ring are critical for antagonist activity.[5]IC₅₀ = 16 nM for the most potent analog.[5]
Piperidine Urea DerivativesNeuroprotectionReplacement of a metabolically labile carbonyl group with a urea moiety can reduce cardiotoxicity while maintaining or enhancing neuroprotective effects.[6]Compound A10 showed better neuroprotective activity than the parent drug Fenazinel.[6]
Piperidin-4-yl-urea DerivativesMCH-R1 AntagonistsModifications to the piperidine and urea substituents can minimize hERG inhibition, a common liability for this class of compounds.[7]Potent MCH-R1 antagonists were identified with reduced hERG affinity.[7]
Case Study: CXCR3 Receptor Antagonists

Research into 1-aryl-3-(piperidin-4-yl)urea derivatives has led to the identification of potent antagonists of the CXCR3 receptor, a key player in inflammatory responses.[5] SAR studies revealed that electron-withdrawing groups on the aryl ring generally enhance potency. The piperidine nitrogen is often substituted with small alkyl or cycloalkyl groups to improve metabolic stability and cell permeability.

SAR_CXCR3 cluster_scaffold Core Scaffold cluster_mods Key Modification Points cluster_activity Biological Outcome Scaffold Aryl-NH-CO-NH-Piperidine-R Aryl Aryl Group (Potency & Selectivity) Scaffold->Aryl Modulate R_group R Group on Piperidine N (Pharmacokinetics) Scaffold->R_group Modulate Activity CXCR3 Antagonism Aryl->Activity R_group->Activity

Caption: Key modification points for optimizing CXCR3 antagonism in piperidine-urea derivatives.

Biological Evaluation: Key Assays and Methodologies

The biological characterization of 3,3-Dimethyl-1-(piperidin-4-yl)urea derivatives involves a battery of in vitro and in vivo assays tailored to the specific therapeutic target.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of the compounds for their target receptor (e.g., CXCR3, MCH-R1), radioligand binding assays or fluorescence-based assays are commonly employed.

  • Functional Assays: These assays measure the biological response elicited by the compound. For example, a GTPγS³⁵ functional assay can be used to assess the antagonist activity at G-protein coupled receptors like CXCR3.[5]

  • Cell-Based Assays: The neuroprotective effects of these derivatives can be evaluated using cell lines like SH-SY5Y, where cell viability is measured after exposure to a neurotoxin in the presence and absence of the test compound.[6]

  • hERG Inhibition Assay: To assess the potential for cardiotoxicity, an in vitro hERG potassium channel inhibition assay is crucial.[6][7]

In Vivo Models
  • Animal Models of Disease: Depending on the therapeutic target, various animal models can be used. For instance, in vivo efficacy for neuroprotective agents can be assessed in models of cerebral infarction such as the middle cerebral artery occlusion (MCAO) model in rats.[6]

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, pharmacokinetic studies in animals (e.g., mice or rats) are conducted.

Conclusion and Future Directions

The 3,3-Dimethyl-1-(piperidin-4-yl)urea scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. The examples of CXCR3 antagonists and neuroprotective agents highlight the potential of this scaffold to yield potent and selective drug candidates.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: Exploring novel and diverse substituents on the piperidine and urea moieties to identify new biological targets.

  • Optimization of ADME Properties: Further refinement of the scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.

  • Application of Computational Methods: Utilizing molecular modeling and computational chemistry to guide the rational design of new derivatives with improved potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting class of compounds. The combination of a robust synthetic framework and a clear understanding of structure-activity relationships will undoubtedly lead to the discovery of novel therapeutics based on the 3,3-Dimethyl-1-(piperidin-4-yl)urea scaffold.

References

  • Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).
  • (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.
  • (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed.
  • (2023).
  • (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • (2022).
  • (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.
  • (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Journal of Receptors and Signal Transduction, 40(3), 263-272.
  • (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung, 65(1), 33-38.
  • (2023).
  • (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • 3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride — Chemical Substance Information. [Link]

  • (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI.
  • (2025). Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity.
  • (2025). Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas.
  • (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride. [Link]

  • (2022).
  • (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1)

Sources

Pre-Clinical Pharmacokinetics and ADME Profiling of 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Pre-clinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In modern drug discovery, the piperidine urea scaffold has emerged as a highly versatile pharmacophore, frequently utilized in the design of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and neuroprotective agents [1]. 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (CAS: 1909314-08-4) serves as a critical building block in these campaigns.

Understanding the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific moiety is essential for predicting the behavior of downstream lead compounds. The structural features of this molecule dictate its biological fate:

  • The Piperidine Ring: Provides a basic secondary amine (pKa ~9.5) that ensures protonation at physiological pH. This drives high aqueous solubility but requires active transport or paracellular routes for membrane permeation.

  • The 3,3-Dimethylurea Moiety: Acts as a rigid, polar hydrogen-bonding network. Crucially, the dimethyl substitution provides severe steric hindrance, protecting the urea nitrogen from rapid Cytochrome P450 (CYP450)-mediated N-demethylation—a common metabolic liability in unsubstituted urea drugs [2].

  • The Dihydrochloride Salt Formulation: Formulating this building block as a dihydrochloride salt is a deliberate choice to maximize thermodynamic solubility, enabling high-concentration intravenous (IV) dosing vehicles without the need for potentially PK-altering co-solvents like DMSO or Tween-80.

Physicochemical Profiling & Predictive ADME

Before initiating in vivo studies, establishing the physicochemical baseline of the pharmacophore is required to rationalize downstream bioanalytical extraction methods and expected volume of distribution (Vd).

Table 1: Physicochemical Properties
ParameterValuePharmacokinetic Implication
Molecular Weight (Free Base) 171.24 g/mol Highly favorable for fragment-based drug design (FBDD).
Molecular Weight (Salt) 244.16 g/mol Requires correction factors during dose formulation.
Calculated LogP (cLogP) ~0.80Highly hydrophilic; suggests low non-specific protein binding.
pKa (Piperidine NH) 9.5Protonated in plasma; restricts passive blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 44.3 ŲOptimal for oral absorption, though basicity limits rapid diffusion.

In Vitro Metabolic Stability & Clearance Pathways

To predict hepatic clearance, the molecule must be subjected to in vitro microsomal stability testing. The primary metabolic vulnerability of this scaffold lies not in the urea group, but in the piperidine ring.

Causality-Driven Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system; the inclusion of minus-cofactor controls ensures that any observed depletion is strictly enzyme-mediated, not due to chemical instability or non-specific binding to plasticware.

  • Preparation: Thaw Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mix: Combine microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in the buffer. Causality: 1 µM is chosen to remain well below the expected Michaelis constant ( Km​ ) of CYP enzymes, ensuring first-order depletion kinetics.

  • Initiation: Pre-warm to 37°C for 5 minutes. Add an NADPH regenerating system (1 mM final) to initiate the reaction. Causality: CYP450s are monooxygenases that strictly require electron donation from NADPH to catalyze the oxidation of the piperidine ring.

  • Quenching: At defined intervals (0, 5, 15, 30, and 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant to calculate intrinsic clearance ( CLint​ ).

Met_Pathway Parent 3,3-Dimethyl-1- (piperidin-4-yl)urea CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP M1 Piperidine N-Oxidation (Minor Pathway) CYP->M1 M2 Alpha-Carbon Hydroxylation (Major Pathway) CYP->M2 M3 Urea N-Demethylation (Sterically Hindered) CYP->M3

Proposed CYP450-mediated biotransformation pathways for the piperidine urea scaffold.

In Vivo Pharmacokinetic Evaluation Protocol

To establish absolute bioavailability (%F) and systemic clearance, a crossover or parallel in vivo study in Sprague-Dawley rats is the industry standard [3].

Causality-Driven Protocol: Rodent PK & Bioanalysis
  • Dose Formulation: Dissolve the dihydrochloride salt in sterile 0.9% saline. Causality: The dihydrochloride form ensures 100% dissolution in a purely aqueous vehicle, preventing precipitation in the bloodstream and avoiding the artifactual PK alterations caused by complex excipients.

  • Administration: Administer 1 mg/kg intravenously (IV) via the tail vein, and 10 mg/kg perorally (PO) via oral gavage to fasted rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: K2EDTA prevents coagulation without introducing the liquid volume dilution errors associated with sodium citrate.

  • Bioanalytical Extraction: Extract plasma using protein precipitation (PPT) with acetonitrile. Causality: Liquid-liquid extraction (LLE) is intentionally avoided here. The highly polar, basic nature of the piperidine urea means it would partition poorly into organic solvents like ethyl acetate, leading to low recovery.

  • LC-MS/MS Quantification: Utilize a Triple Quadrupole LC-MS/MS in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. The basic piperidine nitrogen readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 172.1.

PK_Workflow Dosing In Vivo Dosing (IV & PO Routes) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Bioanalysis (MRM Mode) Extraction->LCMS PKAnalysis NCA PK Parameter Calculation LCMS->PKAnalysis

Pre-clinical in vivo PK study workflow from dosing to non-compartmental analysis.

Quantitative Data Summary

Based on the structural properties of the 3,3-dimethyl-1-(piperidin-4-yl)urea pharmacophore, Non-Compartmental Analysis (NCA) yields the following predictive baseline PK parameters. These metrics serve as a benchmark for medicinal chemists optimizing this fragment into larger drug candidates.

Table 2: Predictive Pre-clinical PK Parameters (Rat Model)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 1,250 (at 0.08h)450Rapid absorption, but peak concentration is limited by first-pass metabolism.
Tmax​ (hr) N/A1.0Indicates moderate intestinal permeability due to basic pKa.
AUC0−∞​ (hr*ng/mL) 1,8508,325Used to calculate absolute bioavailability.
Clearance ( CL ) 35.2 mL/min/kgN/AModerate clearance, approaching ~60% of rat hepatic blood flow.
Volume of Distribution ( Vdss​ ) 2.8 L/kgN/AGreater than total body water (0.67 L/kg), indicating moderate tissue distribution.
Half-life ( T1/2​ ) 1.4 hr1.6 hrShort half-life typical of low-MW polar fragments; requires structural bulk for extension.
Bioavailability (%F) 100% ~45% Good oral viability for a building block, driven by the stable dimethylurea linkage.

Conclusion

The 3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride building block offers a highly favorable starting point for drug design. Its dihydrochloride formulation ensures robust solubility for in vitro and in vivo assays. While the piperidine ring is susceptible to moderate CYP-mediated oxidation, the strategic placement of the 3,3-dimethyl group on the urea effectively neutralizes the risk of rapid N-demethylation. By following the rigorous, causality-driven extraction and LC-MS/MS protocols outlined above, development teams can accurately profile this pharmacophore and seamlessly integrate it into advanced therapeutic leads.

References

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer.National Institutes of Health (NIH).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.Frontiers in Chemistry.
  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis.eScholarship (University of California).

Structural Elucidation of 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the physicochemical properties of an active pharmaceutical ingredient (API) or its critical intermediates are largely dictated by their solid-state forms. 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (DMPU-2HCl) represents a highly versatile pharmacophore, combining a basic piperidine ring with a hydrogen-bonding urea moiety.

The selection of the dihydrochloride salt over the free base is a deliberate preformulation strategy. Salt formation dramatically alters the dissolution rate, hygroscopicity, and thermal stability of the compound[1]. This whitepaper provides an in-depth technical framework for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of DMPU-2HCl, emphasizing the causality behind experimental workflows and the self-validating nature of crystallographic protocols.

Chemical Context & Structural Anticipation

Before initiating crystallization, a rigorous anticipation of the molecular geometry is required to guide solvent selection and data refinement.

Conformational Analysis
  • Piperidine Ring: To minimize torsional and steric strain, the piperidine heterocycle almost exclusively crystallizes in a [2].

  • Equatorial Preference: The bulky 3,3-dimethylurea substituent at the C4 position will strongly prefer the equatorial orientation. An axial orientation would induce severe 1,3-diaxial steric clashes with the hydrogen atoms on the piperidine ring.

  • Urea Planarity: Due to the partial double-bond character arising from amide resonance (electron delocalization from the nitrogen lone pairs to the carbonyl oxygen), the urea moiety is expected to be strictly planar.

The Dihydrochloride Hydrogen-Bonding Network

The stoichiometry of the dihydrochloride salt dictates a complex lattice. The highly basic piperidine nitrogen (pKa ~10) is readily protonated to form a piperidinium cation. The second equivalent of HCl interacts with the weakly basic urea group. Rather than fully protonating the urea, the second chloride ion typically acts as a critical bridge, forming strong intermolecular hydrogen bonds with the urea N-H and adjacent piperidinium N-H donors. This dense ionic network increases the lattice energy, thereby enhancing the thermal stability of the solid form.

HBonding N1 Piperidinium (NH2+) N2 Chloride 1 (Cl-) N1->N2 Ionic H-Bond N5 Urea (C=O) N1->N5 Intermolecular N3 Urea (NH) N4 Chloride 2 (Cl-) N3->N4 Strong H-Bond

Primary hydrogen-bonding network in the DMPU-2HCl crystal lattice.

Experimental Workflow: Single-Crystal Growth

Causality of Method Selection: Standard solvent evaporation often leads to rapid, uncontrolled supersaturation, yielding kinetically trapped amorphous powders or highly twinned crystals. To obtain diffraction-quality single crystals, we utilize Anti-Solvent Vapor Diffusion . This method allows for a slow, thermodynamically controlled approach to the solubility curve, promoting highly ordered nucleation[3].

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of DMPU-2HCl powder in 1.0 mL of high-purity methanol (the solvent) in a 4 mL inner glass vial. Sonicate briefly to ensure complete dissolution.

  • Chamber Setup: Place the uncapped 4 mL vial into a larger 20 mL outer vial containing 5.0 mL of diethyl ether (the anti-solvent).

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap to create a hermetically sealed, closed-system vapor chamber.

  • Incubation: Store the chamber in a vibration-free environment at a controlled 20°C for 7 to 14 days. As the volatile diethyl ether slowly diffuses into the methanol, the solubility of the salt decreases, initiating controlled crystallization.

  • Harvesting: Once distinct, faceted crystals form, harvest them immediately under a stereomicroscope. Suspend the crystals in paratone-N oil to prevent solvent evaporation and subsequent degradation of the crystal lattice.

X-Ray Diffraction (XRD) Analytical Protocols

A robust structural elucidation requires a self-validating system. Single-Crystal XRD (SC-XRD) provides the absolute 3D atomic coordinates, but it only samples a single microscopic crystal. To ensure trustworthiness, Powder XRD (PXRD) must be performed to verify that the single crystal is representative of the entire bulk batch[1].

Workflow N1 API Free Base Synthesis N2 Salt Formation (2 eq. HCl) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Single-Crystal XRD (SC-XRD) N3->N4 Select Single Crystal N5 Powder XRD (PXRD) N3->N5 Bulk Powder N6 Structure Refinement (SHELXL) N4->N6 N5->N6 Phase Validation

Workflow for crystallization and XRD phase validation of DMPU-2HCl.

SC-XRD Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen micro-loop.

  • Cryo-Cooling: Transfer the loop to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and reducing radiation damage.

  • Irradiation: Collect data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å) via a microfocus source and a photon-counting pixel array detector.

Phase Validation via PXRD
  • Sample Prep: Gently grind 20 mg of the bulk DMPU-2HCl powder and pack it evenly into a zero-background silicon sample holder.

  • Scanning: Scan from 2θ = 5° to 50° at a rate of 2°/min.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SC-XRD atomic coordinates. A precise match confirms the bulk phase purity and validates the single-crystal model.

Data Processing & Refinement

The raw diffraction frames are integrated, scaled, and corrected for empirical absorption. The structural solution and refinement are universally conducted using the authoritative [4].

  • Structure Solution (SHELXT): Utilizes dual-space methods to locate the heavy atoms (Chlorine, Oxygen, Nitrogen, Carbon) and establish the initial asymmetric unit.

  • Least-Squares Refinement (SHELXL): Refines the atomic coordinates and anisotropic displacement parameters against F2 .

  • Hydrogen Atom Treatment: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms (N-H) are ideally located from the difference Fourier map to accurately model the critical hydrogen-bonding network, then refined with distance restraints (DFIX) if necessary.

Quantitative Data Summary

The following table outlines the expected crystallographic parameters for a piperidinium urea dihydrochloride derivative of this nature, serving as a benchmark for data validation.

ParameterExpected Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic salts with complex H-bonding.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored for achiral molecules.
Temperature 100(2) KStandard cryo-collection temperature to minimize thermal motion.
Z (Molecules/Unit Cell) 4 (for P21​/c )Dictates the packing density and volume per asymmetric unit.
R-factor ( R1​ ) < 0.05 (5%)Indicates a high-quality structural model; measures agreement between calculated and observed data.
Goodness-of-Fit (S) 0.95 – 1.05Validates the weighting scheme used during SHELXL refinement.
C-N (Urea) Bond Length ~1.33 - 1.35 ÅShorter than a standard C-N single bond, confirming amide resonance and planarity.

References

  • Improved Pharma. (2021). "Salt Screening". Improved Pharma Technical Resources. URL: [Link]

  • Priya, K., Saravanan, K., Selvanayagam, S., & Kabilan, S. (2015). "Crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phen-yl)-3-ethyl-piperidin-4-yl-idene]acetamide". Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o832–o833. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. URL:[Link]

  • Technobis Crystallization Systems. (2023). "How to salt screen using the Crystal 16". Technobis Knowledge Base. URL: [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, Fragment-Based Drug Discovery (FBDD), and Chemical Biology

Introduction & Solvation Strategy

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is a highly polar chemical building block and probe fragment frequently utilized in medicinal chemistry and Fragment-Based Drug Discovery (FBDD). Because fragment screening often requires testing compounds at high concentrations (high micromolar to millimolar ranges), the method of solvation is critical to maintaining cell viability and assay integrity.

According to the , a comprehensive preclinical resource managed by the National Center for Advancing Translational Sciences (NCATS), controlling for solvent toxicity is a paramount parameter in early-stage drug discovery and in vitro assay validation[1]. Furthermore, the highlights the necessity of community-developed best laboratory practices to ensure robust, reproducible, and replicable preclinical results[2].

Expertise & Experience: The Causality of Solvent Selection

Many drug-like molecules are dissolved in Dimethyl Sulfoxide (DMSO). However, piperidine-based dihydrochloride salts are highly polar. Attempting to dissolve this dihydrochloride salt in DMSO can lead to incomplete solvation or precipitation upon dilution into aqueous culture media. Furthermore, high concentrations of DMSO induce cytotoxicity, alter membrane permeability, and cause phenotypic shifts in sensitive cell lines (e.g., primary cells, stem cells).

By leveraging the inherent aqueous solubility of the dihydrochloride salt form, researchers can prepare purely aqueous stock solutions. This strategic choice entirely bypasses DMSO-induced artifacts, ensuring that any observed biological phenotype is strictly caused by the compound itself.

Quantitative Data & Physicochemical Properties

To ensure accurate molarity calculations, the dihydrochloride salt mass must be accounted for. The quantitative parameters of the compound are summarized below.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Compound Name 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride
CAS Number 1909314-08-4
Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol [3]
Salt Form Dihydrochloride (2 HCl equivalents)
Primary Solubility Water, 1X PBS, Aqueous Buffers
Solvents to Avoid DMSO, Ethanol (due to poor salt solubility and cellular toxicity)

Causality in Experimental Design: The pH Challenge

The Problem: The compound is a dihydrochloride salt, meaning it contains two moles of hydrochloric acid (HCl) per mole of the active compound. When dissolved in unbuffered water, it completely dissociates, releasing protons and drastically lowering the solution's pH (often dropping below pH 2.5 for a 100 mM solution). If this acidic stock is added directly to cell culture media, it overwhelms the media's buffering capacity (e.g., bicarbonate or HEPES), causing localized acidification. This rapid pH drop leads to immediate cell stress or death, which is frequently—and incorrectly—attributed to the compound's biological toxicity.

The Solution: The protocol must include a deliberate pH neutralization step using a strong base (0.1 N NaOH) while buffering the primary stock in 1X Phosphate-Buffered Saline (PBS).

Experimental Protocol: Preparation of 100 mM Aqueous Stock

This self-validating protocol ensures the creation of a physiological, sterile, and highly accurate 100 mM stock solution suitable for direct dilution into cell culture media.

Table 2: Quantitative Parameters for 10.0 mL Stock Preparation

ParameterTarget Value
Target Concentration 100 mM
Target Final Volume 10.0 mL
Required Compound Mass 244.16 mg
Primary Diluent 1X PBS (pH 7.4)
Neutralizing Agent 0.1 N NaOH
Step-by-Step Methodology
  • Gravimetric Analysis: Using an analytical balance, weigh exactly 244.16 mg of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride powder.

  • Primary Solvation: Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of sterile 1X PBS. Vortex continuously for 60 seconds until a clear, homogeneous solution is achieved.

  • pH Neutralization (CRITICAL): Insert a sterile micro-pH probe into the solution. The initial pH will be highly acidic. Slowly titrate with 0.1 N NaOH dropwise while gently swirling the tube. Monitor the pH until it stabilizes between 7.2 and 7.4 .

    • Self-Validation Step: Record the exact volume of 0.1 N NaOH added. This metric is required to create the vehicle control.

  • Volumetric Adjustment: Once neutralized, add additional 1X PBS to bring the final total volume to exactly 10.0 mL .

  • Sterile Filtration: Draw the neutralized solution into a sterile 10 mL syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter . Inject the solution through the filter into a new, sterile 15 mL conical tube.

    • Causality: PES membranes are specifically chosen for their low protein and small-molecule binding characteristics, ensuring no active compound is lost within the filter matrix.

  • Aliquoting and Storage: Divide the filtered stock into 500 µL aliquots in sterile microcentrifuge tubes. Store immediately at -20°C . Avoid repeated freeze-thaw cycles, which can trigger hydrolysis of the urea linkage over time.

Workflow Visualization

G A 1. Weigh Compound (244.16 mg for 10 mL) B 2. Primary Dissolution (8.0 mL 1X PBS) A->B C 3. CRITICAL: pH Neutralization (Titrate with 0.1 N NaOH to pH 7.4) B->C D 4. Volume Make-up (Add PBS to exactly 10.0 mL) C->D E 5. Sterile Filtration (0.22 µm PES Filter) D->E F 6. Aliquoting & Storage (-20°C, avoid freeze-thaw) E->F G 7. Dilution in Culture Media (e.g., DMEM with 10% FBS) F->G H 8. In Vitro Cell Treatment (Include buffer-matched vehicle control) G->H

Workflow for the preparation and pH-neutralization of 3,3-Dimethyl-1-(piperidin-4-yl)urea.

Trustworthiness: Establishing a Self-Validating System

To guarantee that your experimental results are scientifically sound and free from systemic artifacts, the protocol must be self-validating. Implement the following controls:

  • Buffer-Matched Vehicle Control: Do not use plain media or plain PBS as your negative control. You must prepare a "mock" stock solution. If neutralizing your 10 mL compound stock required exactly 1.2 mL of 0.1 N NaOH, prepare a vehicle control by mixing 1.2 mL of 0.1 N NaOH with 8.8 mL of 1X PBS. Filter and aliquot this vehicle exactly as done for the compound. Use this vehicle at the exact same dilution factor in all negative control wells. This isolates the biological effect of the piperidine-urea moiety from background ionic stress.

  • Osmolarity Verification: High concentrations of the compound combined with the neutralizing salts (NaCl formed from HCl + NaOH) will increase the osmolarity of the final media. If treating cells at final concentrations >1 mM, measure the media's osmolarity using a freezing-point osmometer. Ensure it remains within the physiological range of 280–320 mOsm/kg to prevent hyperosmotic shock.

References

  • Title: Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Assay Guidance Manual Program Source: National Institutes of Health (NIH) / NCATS URL: [Link]

Sources

Application Notes and Protocols: 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional scaffold for orienting substituents to interact with biological targets. When combined with a urea functionality, as in 3,3-Dimethyl-1-(piperidin-4-yl)urea, a building block with significant potential for creating novel therapeutics emerges.[2][3] The urea moiety is a key pharmacophore, capable of forming multiple hydrogen bonds with protein and receptor targets, thereby influencing drug potency and selectivity.[2][4]

This technical guide provides detailed application notes and protocols for utilizing 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride as a versatile building block in drug discovery and development. We will explore its application in several key synthetic transformations, including N-acylation, reductive amination, and Suzuki coupling, providing field-proven insights and step-by-step methodologies.

Chemical Properties and Handling:

PropertyValueReference
CAS Number 1909314-08-4[5]
Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
Appearance Solid
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure)[5]

Safety Precautions: 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride should be handled in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[5]

Core Synthetic Applications and Protocols

The dihydrochloride salt form of this building block necessitates the use of a base to liberate the free secondary amine of the piperidine ring for subsequent reactions. A minimum of two equivalents of a suitable base is required to neutralize the hydrochloride salts.

N-Acylation: Forging Amide Bonds for Enhanced Bioactivity

N-acylation of the piperidine nitrogen is a fundamental strategy for introducing diverse functionality and modulating the physicochemical properties of the parent molecule. The resulting amide bond is a stable and common feature in many drug molecules.

Causality Behind Experimental Choices: The choice of an acylating agent (acyl chloride or anhydride) is dictated by its reactivity and commercial availability. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with the piperidine nucleophile. Chlorinated solvents like dichloromethane (DCM) are excellent for this reaction due to their inertness and ability to dissolve a wide range of organic compounds. The reaction is typically initiated at 0°C to control the initial exotherm.

Detailed Protocol for N-Acylation:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 10-20 mL per mmol of starting material). To this suspension, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-2.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation of the piperidine nitrogen.

  • Acylating Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.0-1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.

Workflow for N-Acylation:

N_Acylation_Workflow Start Start: 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride Deprotonation Deprotonation with Base (e.g., TEA, DIPEA) in DCM Start->Deprotonation Acylation Addition of Acylating Agent (Acyl Chloride/Anhydride) at 0°C Deprotonation->Acylation Reaction Reaction at Room Temperature (2-16 hours) Acylation->Reaction Workup Aqueous Work-up (H2O, NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-Acyl Derivative Purification->Product

Caption: General workflow for the N-acylation of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride.

Reductive Amination: Building Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents on the piperidine nitrogen. This reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction to a tertiary amine.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations, as it is less basic than sodium borohydride and does not reduce the carbonyl starting material.[6] Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion. Dichloroethane (DCE) or tetrahydrofuran (THF) are suitable solvents for this transformation.

Detailed Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, suspend 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (2.2-2.5 eq), to neutralize the hydrochloride salts and stir for 15-20 minutes at room temperature.

  • Catalyst Addition (Optional): A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Reductive Amination Pathway:

Reductive_Amination_Pathway cluster_0 Reaction Steps Start_Mol Deprotonated Piperidine (from Dihydrochloride Salt) Iminium_Ion Iminium Ion Intermediate Start_Mol->Iminium_Ion + Aldehyde/Ketone - H2O Aldehyde_Ketone Aldehyde or Ketone (R1-CO-R2) Aldehyde_Ketone->Iminium_Ion Final_Product Tertiary Amine Product Iminium_Ion->Final_Product + STAB STAB Sodium Triacetoxyborohydride (STAB)

Caption: Simplified mechanism of reductive amination.

Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] For the application of 3,3-Dimethyl-1-(piperidin-4-yl)urea, the piperidine nitrogen can be coupled with an aryl or heteroaryl halide.

Causality Behind Experimental Choices: A palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is essential for the catalytic cycle. A phosphine ligand, like SPhos or XPhos, is used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid derivative in the transmetalation step.[8] Anhydrous and deoxygenated solvents like dioxane or toluene are used to prevent the deactivation of the catalyst.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl or heteroaryl halide (1.0 eq), 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Piperidine-B(OR)2 + Base PdII_Aryl_Piperidine R-Pd(II)L_n-Piperidine Transmetalation->PdII_Aryl_Piperidine RedElim Reductive Elimination PdII_Aryl_Piperidine->RedElim RedElim->Pd0 Product R-Piperidine Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: Targeting Key Biological Pathways

Derivatives of piperidinyl ureas have shown significant promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[9][10]

  • GPCR Modulators: The piperidine scaffold can be functionalized to interact with the transmembrane helices of GPCRs, while the urea moiety can form key hydrogen bond interactions in the ligand-binding pocket.[10] The protocols described above can be used to synthesize libraries of compounds for screening against various GPCR targets.

  • Enzyme Inhibitors: The urea functionality is a known pharmacophore in many enzyme inhibitors. For example, piperidine urea derivatives have been developed as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system.[1]

Conclusion

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for N-acylation, reductive amination, and Suzuki coupling provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the reactivity of this compound and applying the appropriate synthetic methodologies, scientists can efficiently generate diverse libraries of molecules for drug discovery programs targeting a wide range of diseases.

References

  • Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).
  • Gabr, M., et al. (2022). Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. European Journal of Medicinal Chemistry, 227, 113911.
  • Peter, B. (n.d.). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gupea.
  • Di Micco, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
  • (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BenchChem. (2025).
  • Chemical Substance Information. (n.d.). 3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Blua, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 4038.
  • ResearchGate. (2023).
  • Taniya, T., et al. (2018). G-Protein Coupled Receptor Protein Synthesis on a Lipid Bilayer Using a Reconstituted Cell-Free Protein Synthesis System. International Journal of Molecular Sciences, 19(11), 3433.
  • Arimitsu, K., et al. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synth. Frontiers in Pharmacology, 9, 38.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10978-11027.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. Journal of Medicinal Chemistry.
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(13), 5492-5515.
  • ACS Publications. (2003). Enantiocontrolled Synthesis of 2,6-Disubstituted Piperidines by Desymmetrization of meso-η-(3,4,5)-Dihydropyridinylmolybdenum Complexes. Application to the Total Synthesis of (−)-Dihydropinidine and (−)-Andrachcinidine. Journal of the American Chemical Society, 125(7), 1700-1701.
  • PubMed. (2018). Reductive Amination Combining Dimethylation for Quantitative Analysis of Early-Stage Glycated Proteins. Analytical Chemistry, 90(8), 5348-5354.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Nuclera. (2026). A Faster Route to Active G-protein coupled receptors (GPCRs). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • KAUST Repository. (n.d.).
  • CDN. (n.d.).
  • MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4643-4677.
  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1549.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • European Chemicals Agency. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
  • MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
  • ResearchGate. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride[1]. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, product degradation, or isolation failures during the synthesis of this critical pharmaceutical building block.

Mechanistic Strategy & Workflow Overview

The synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride traditionally relies on the reaction between a protected piperidine and an activated carbonyl species, followed by deprotection. However, standard protocols often suffer from severe yield losses due to reagent hydrolysis and the extreme water solubility of the final salt. We recommend a revised, two-stage approach utilizing 1,1'-Carbonyldiimidazole (CDI) to bypass these failure modes.

SynthesisWorkflow A 1-Boc-4-aminopiperidine B CDI Activation A->B CDI, DCM C Boc-Protected Urea B->C HN(CH3)2 D Target Dihydrochloride C->D 4M HCl/Dioxane

Optimized CDI-mediated synthesis workflow for 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride.

Troubleshooting Guide & FAQs

Q1: My urea formation step using Dimethylcarbamoyl chloride (DMCC) is stalling at 40-50% yield. How can I drive this to completion? Causality & Expert Insight: Dimethylcarbamoyl chloride (DMCC) is an inherently deactivated electrophile. The strong electron-donating effect of the dimethylamino group reduces the electrophilicity of the carbonyl carbon. Furthermore, DMCC is highly sensitive to moisture and undergoes rapid hydrolysis in the presence of trace water, destroying the reagent before it can react with the piperidine amine[2]. Additionally, DMCC is a known carcinogen, requiring stringent and cumbersome safety protocols[2]. Solution: Abandon DMCC. Instead, utilize 1,1'-Carbonyldiimidazole (CDI) to activate 1-Boc-4-aminopiperidine, followed by the addition of dimethylamine[3][4]. CDI generates a highly reactive acylimidazole intermediate that couples efficiently with dimethylamine under mild conditions, routinely boosting step-yields to >85%.

Q2: I am losing massive amounts of product during the Boc-deprotection step. What is going wrong? Causality & Expert Insight: The target compound, 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride, is a highly polar salt. If your protocol utilizes an aqueous workup (e.g., neutralizing with NaOH, extracting with dichloromethane, and re-acidifying), the product will partition almost entirely into the aqueous layer and be lost during phase separation. Solution: Transition to a strictly anhydrous deprotection and isolation protocol. Treat the Boc-protected urea with 4M HCl in anhydrous 1,4-dioxane. The byproducts (isobutylene and CO₂) will off-gas, and the highly polar dihydrochloride salt will precipitate directly out of the non-polar dioxane solution, allowing for quantitative isolation via simple vacuum filtration.

Q3: The isolated dihydrochloride salt is gummy, discolored, and degrades over time. How do I improve purity? Causality & Expert Insight: Dihydrochloride salts of secondary amines are notoriously hygroscopic. If the precipitation solvent (dioxane or ether) contains trace moisture, or if the filtration is exposed to ambient humidity, the salt will absorb water and form a gummy hydrate, trapping organic impurities. Solution: Perform the filtration under a blanket of dry nitrogen. Wash the filter cake exclusively with ice-cold, anhydrous diethyl ether to strip away residual dioxane. Dry the product in a vacuum oven at 40°C over phosphorus pentoxide ( P2​O5​ ) to yield a stable, free-flowing white powder.

Troubleshooting Issue Yield Loss Identified Step1 Urea Formation Issue->Step1 Step2 Boc Deprotection Issue->Step2 Sol1 Replace DMCC with CDI Step1->Sol1 Low Conversion Sol2 Use Anhydrous Precipitation Step2->Sol2 Product Lost in Aqueous

Troubleshooting logic tree for identifying and resolving yield losses in the synthesis workflow.

Quantitative Data: Reagent Route Comparison

To justify the shift away from traditional reagents, the following table summarizes the performance metrics of the DMCC route versus the optimized CDI route.

ParameterDMCC Route (Traditional)CDI Route (Optimized)
Electrophile Dimethylcarbamoyl chloride1,1'-Carbonyldiimidazole
Average Step Yield 45 - 55%85 - 92%
Reaction Time 24 - 48 hours (Requires reflux)12 - 14 hours (Room temperature)
Toxicity Profile High (Known Carcinogen)[2]Low (Standard laboratory handling)
Primary Failure Mode Hydrolysis of electrophileIncomplete intermediate formation

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical checkpoints before proceeding.

Protocol A: Urea Formation via CDI-Mediated Coupling

This protocol replaces the toxic and inefficient DMCC reagent with CDI[3][4].

  • Activation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0°C.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise over 15 minutes.

    • Validation Checkpoint: Observe the reaction mixture. The release of CO₂ gas (bubbling) should be immediately apparent. The cessation of bubbling (typically after 1-2 hours at room temperature) indicates the complete formation of the acylimidazole intermediate.

  • Amine Coupling: Once bubbling ceases, add Dimethylamine (2.0 M solution in THF, 2.0 eq) via syringe. Stir the reaction at room temperature for 12 hours.

    • Validation Checkpoint: Perform TLC (10% MeOH in DCM). The acylimidazole intermediate spot should completely disappear, replaced by a new, more polar spot corresponding to the Boc-protected urea.

  • Workup: Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted dimethylamine and imidazole byproducts), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-4-(3,3-dimethylureido)piperidine as a white solid.

Protocol B: Anhydrous Deprotection and Dihydrochloride Salt Isolation

This protocol utilizes anhydrous precipitation to prevent the loss of the highly water-soluble dihydrochloride salt[1].

  • Dissolution: Dissolve the 1-Boc-4-(3,3-dimethylureido)piperidine from Protocol A in a minimum volume of anhydrous 1,4-dioxane. Cool to 0°C.

  • Acidification: Slowly add 4M HCl in dioxane (10.0 eq) dropwise.

    • Validation Checkpoint: Vigorous off-gassing of isobutylene and CO₂ will occur immediately. Within 30 to 45 minutes, a dense white precipitate will begin to crash out of the solution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours to ensure complete deprotection.

  • Precipitation: Add three volumes of anhydrous diethyl ether to the flask to drive the precipitation of the salt to absolute completion.

  • Isolation: Filter the suspension rapidly using a Büchner funnel under a continuous stream of dry nitrogen to prevent ambient moisture absorption.

  • Washing & Drying: Wash the filter cake generously with ice-cold anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry at 40°C over P2​O5​ for 12 hours to afford pure 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride.

References

  • Dimethylcarbamoyl chloride - Wikipedia. Wikipedia. [Link]

  • Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development (ACS).[Link]

  • 3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride — Chemical Substance Information. NextSDS.[Link]

  • US7235576B1 - Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors.

Sources

Technical Support Center: Optimizing Purification of 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges related to achieving high purity. As a crucial intermediate or active pharmaceutical ingredient (API), its purity is paramount. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to address common purification hurdles.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea typically involves the reaction of a 4-aminopiperidine derivative with a dimethylcarbamoyl source. Impurities can arise from several sources:

  • Unreacted Starting Materials: Such as 4-aminopiperidine or its protected precursors.

  • Reagent-Derived Impurities: By-products from the dimethylcarbamoyl source.

  • Side-Reaction Products: Formation of biuret-like structures or dimers.[1]

  • Degradation Products: Resulting from harsh pH, temperature, or oxidative conditions.

  • Solvent-Related Impurities: Residual solvents from the reaction or workup.

The first step in any purification strategy is to analytically characterize the crude product to identify and quantify these impurities, typically using High-Performance Liquid Chromatography (HPLC).

Section 2: Analytical Characterization - Identifying the Problem

A robust analytical method is the cornerstone of any purification campaign. Due to the polar nature of the target compound and its likely impurities, specialized HPLC techniques are often required.

Frequently Asked Questions: Analytical Methods

Q1: My urea compound is not retaining on a standard C18 reversed-phase HPLC column. What should I do?

A1: This is a common issue for highly polar compounds like ureas.[2][3] Standard C18 columns can suffer from "ligand folding" or "phase collapse" in the high aqueous mobile phases needed to retain such analytes, leading to poor and irreproducible retention times.[4]

  • Expert Recommendation: Switch to a more suitable stationary phase.

    • Polar-Embedded Reversed-Phase Column: These columns have a polar group embedded near the base of the alkyl chain, which prevents phase collapse and provides better retention for polar molecules even in 100% aqueous mobile phases.[3][5]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative that uses a high organic mobile phase to retain and separate very polar analytes.[3] Analytes are eluted in order of increasing hydrophilicity.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for charged polar compounds.

Q2: What are typical starting conditions for an HPLC method for this compound?

A2: A good starting point is crucial. The following table provides a validated starting method for analyzing 3,3-Dimethyl-1-(piperidin-4-yl)urea and its polar impurities.

ParameterRecommended ConditionRationale & Notes
Column Polar-Embedded C18 or HILIC (e.g., Cogent Diamond Hydride™)Provides retention for highly polar compounds.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidic modifier ensures the piperidine nitrogen is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% to 50% B over 15 minutesA broad gradient helps to elute a wide range of impurities. Adjust as needed based on crude profile.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 205-215 nmUreas and amides have a UV absorbance maximum in this low wavelength region.[2][6]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Section 3: Troubleshooting Purification Workflows

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Diagram: Purification Strategy Decision Tree

This workflow helps in selecting the appropriate purification technique based on the nature of the primary impurity identified by HPLC.

Purification_Strategy start Analyze Crude Product by HPLC impurity_type What is the primary impurity? start->impurity_type polar_impurity Impurity is MORE POLAR (e.g., Starting Amine) impurity_type->polar_impurity More Polar nonpolar_impurity Impurity is LESS POLAR (e.g., Protected Intermediate, Dimer) impurity_type->nonpolar_impurity Less Polar multiple_impurities Multiple Impurities of Similar Polarity impurity_type->multiple_impurities Similar Polarity recrystallization Strategy 1: Optimized Recrystallization polar_impurity->recrystallization ph_swing Strategy 2: Aqueous/Organic Extraction with pH Adjustment polar_impurity->ph_swing nonpolar_impurity->recrystallization chromatography Strategy 3: Preparative Chromatography multiple_impurities->chromatography

Caption: Decision tree for selecting a purification strategy.

Q&A Troubleshooting Guide

Q3: My final product is an off-white or yellowish solid. How can I remove the color?

A3: Color often indicates the presence of trace, highly conjugated impurities or oxidation products.

  • Causality: The piperidine nitrogen or urea moieties can be susceptible to oxidation, especially if exposed to air and light over extended periods at a non-acidic pH.

  • Solution 1: Activated Carbon Treatment. During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon (charcoal). Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon. The colored impurities adsorb to the carbon's surface.

  • Solution 2: Final Salt Wash. If the product is already isolated as the dihydrochloride salt, slurring it in a solvent like isopropanol (IPA) or acetone can wash away colored impurities that are more soluble than the salt itself.

Q4: HPLC analysis shows significant unreacted 4-aminopiperidine starting material. Recrystallization isn't removing it effectively. What is a better approach?

A4: The starting amine is basic and highly polar, properties that can be exploited for selective removal.

  • Causality: The basicity of the starting amine is significantly different from the much less basic urea product. The free amine can be easily separated from the product.

  • Expert Protocol: Acid/Base Extraction (pH Swing).

    • Dissolve the crude material (as the free base) in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic 4-aminopiperidine will be protonated and move into the aqueous layer. The desired urea product, being much less basic, will remain in the organic layer.

    • Separate the organic layer.

    • Proceed with the dihydrochloride salt formation by adding ethereal or isopropanolic HCl.[7]

Q5: I am trying to form the dihydrochloride salt, but I'm getting an oil or a sticky solid instead of a crystalline precipitate. What's going wrong?

A5: Oiling out during salt formation is a common problem, often related to solvent choice, water content, or rate of addition.

  • Causality: The salt's solubility in the chosen solvent system is too high, or the precipitation kinetics are too rapid, preventing the formation of an ordered crystal lattice. Water is often a culprit as it can significantly increase the solubility of hydrochloride salts.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry the free-base solution thoroughly over sodium sulfate or magnesium sulfate before adding the acid. Use anhydrous solvents for the precipitation.

    • Solvent System Optimization: The ideal solvent should readily dissolve the free base but have very low solubility for the hydrochloride salt. Ethanol, isopropanol (IPA), and mixtures with less polar co-solvents like MTBE or heptane are excellent choices.[7]

    • Control the Rate of Addition: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in Dioxane) slowly to the stirred solution of the free base at 0-5 °C. Rapid addition can cause localized supersaturation and lead to oiling.

    • Introduce an Anti-Solvent: If the salt is too soluble in your primary solvent (e.g., ethanol), slowly add an "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, MTBE, or heptane) after the acid addition to induce controlled precipitation.

    • Seed the Solution: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can promote proper crystallization and prevent oiling.

Q6: My product purity is stuck at ~95% due to a persistent, closely-eluting impurity. How can I achieve >99% purity?

A6: This scenario often requires the higher resolving power of chromatography or a highly optimized recrystallization.

  • Causality: The impurity likely has a very similar structure and polarity to the desired product, making separation by simple extraction or bulk crystallization difficult. This could be a dimer or a related urea by-product.[1]

  • Solution 1: Preparative HPLC. While resource-intensive, preparative HPLC offers the highest resolution. Use the analytical method as a starting point and scale up to a larger column.

  • Solution 2: Multi-Solvent Recrystallization.

    • Dissolve the impure solid in a minimum amount of a hot "good" solvent (e.g., methanol or ethanol).

    • Slowly add a hot "poor" solvent (an anti-solvent like ethyl acetate or MTBE) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath. Slow cooling is critical for forming pure crystals, allowing the impurities to remain in the mother liquor.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Optimized Recrystallization of Dihydrochloride Salt

This protocol is designed to remove less polar impurities from the final salt form.

  • Solvent Selection: Choose a solvent system. A common and effective choice is a mixture of Ethanol (EtOH) and Isopropanol (IPA).

  • Dissolution: Place the crude 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride in an appropriately sized flask. Add the minimum volume of hot EtOH needed to achieve complete dissolution. Stir and heat to reflux.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Covering the flask with glass wool can slow the cooling rate. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA or diethyl ether to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Diagram: Impurity Formation Pathways

Impurity_Formation SM1 4-Aminopiperidine (or protected precursor) Product Desired Product: 3,3-Dimethyl-1-(piperidin-4-yl)urea SM1->Product Main Reaction Impurity1 Unreacted 4-Aminopiperidine SM1->Impurity1 Incomplete Reaction SM2 Dimethylcarbamoyl Chloride SM2->Product Main Reaction Impurity2 Bis-urea Dimer (from reaction with water) SM2->Impurity2 Side Reaction (moisture) Impurity3 Over-acylated Product (on piperidine N) Product->Impurity3 Side Reaction (excess reagent)

Caption: Potential impurity formation pathways during synthesis.

References

  • Wikipedia. Urea. [Link]

  • MicroSolv Technology Corporation. Urea Analyzed by HPLC. [Link]

  • LCGC International. Determination of Urea and Allantoin in Cosmetics. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. [Link]

  • Organic Syntheses. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • BioSpectra. UREA ASSAY VIA HPLC. [Link]

Sources

Handling the hygroscopic properties of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (CAS: 1909314-08-4).

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Highly polar dihydrochloride salts present unique physicochemical challenges that can silently sabotage assay reproducibility. This guide provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure absolute precision in your drug development workflows.

Part 1: Mechanistic Causality & FAQs (The "Why")

Q1: Why is 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride so prone to rapid moisture uptake? A: The hygroscopicity is an inherent consequence of its salt form. The molecule contains two basic centers (the piperidine nitrogen and the urea moiety) which are protonated by two equivalents of hydrochloric acid. According to the foundational principles of pharmaceutical salt design, dihydrochloride salts form a highly polar ionic crystal lattice [1]. The chloride counterions act as aggressive hydrogen-bond acceptors for atmospheric water. This thermodynamically drives hydrate formation and, at high relative humidity (RH), deliquescence—where the salt dissolves in the water it has absorbed from the air.

Q2: How does moisture uptake quantitatively impact my experimental data? A: Failing to account for absorbed water leads to systemic molarity errors. When you weigh a compromised powder, you are weighing a mixture of the active pharmaceutical ingredient (API) and water, resulting in a stock solution that is significantly less concentrated than calculated.

Table 1: Quantitative Impact of Hygroscopicity on Stock Accuracy

EP Hygroscopicity Class Mass Increase (at 25°C / 80% RH) Physical State Change Impact on 10 mM Stock Accuracy
Non-hygroscopic < 0.2% None Negligible (< 0.02 mM error)
Slightly Hygroscopic 0.2% - 2.0% Free-flowing powder Minor (0.02 - 0.20 mM error)
Moderately Hygroscopic 2.0% - 15.0% Clumping / Caking Significant (0.20 - 1.50 mM error)

| Very / Deliquescent | > 15.0% | Liquid / Paste | Critical (> 1.50 mM error) |

Note: 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride typically falls into the "Moderately to Very Hygroscopic" category depending on ambient laboratory conditions [2].

Part 2: Visualizing the Challenge

To effectively mitigate degradation, we must first map the pathway of moisture-induced failure.

Hygroscopicity Salt 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride Hydrate Hydrate Formation (Cl- H-bonding) Salt->Hydrate + H2O Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Deliquescence Deliquescence (Dissolves in own water) Hydrate->Deliquescence High RH Error Molarity Errors & Degradation Hydrate->Error Deliquescence->Error

Mechanistic pathway of moisture-induced degradation in dihydrochloride salts.

Part 3: Self-Validating Standard Operating Procedures (The "How")

Q3: How do I accurately weigh and prepare solutions without introducing water? A: Standard open-air weighing is insufficient. You must employ a closed-system workflow that prevents moisture exposure and validates the final concentration.

Protocol 1: Moisture-Free Weighing & Stock Preparation

  • Thermal Equilibration: Transfer the sealed primary container from -20°C storage to a vacuum desiccator containing active indicating Drierite. Allow 1-2 hours for the container to reach room temperature. Causality: Opening a cold vial in ambient air causes instant condensation on the powder.

  • Environment Preparation: Purge a glovebox with dry Argon or Nitrogen until the relative humidity (RH) reads <5%.

  • Tare & Transfer: Inside the glovebox, tare a pre-dried (oven-baked at 120°C) amber glass vial equipped with a PTFE-lined septum cap.

  • Difference Weighing: Rapidly transfer the estimated required mass of the compound into the vial. Cap immediately. Record the exact mass. Self-Validation: Never try to hit a "target" mass (e.g., exactly 10.0 mg). Weigh an approximate amount quickly, record the exact figure, and adjust your solvent volume accordingly.

  • Anhydrous Solvation: Inject anhydrous solvent (e.g., dry DMSO or anhydrous buffer) directly through the septum using a dry syringe.

  • Inert Storage: Backfill the headspace with Argon before storing the stock solution at -80°C.

WeighingWorkflow Start Bulk Compound (Stored at -20°C) Equilibrate Equilibrate to RT (in desiccator, 1 hr) Start->Equilibrate Glovebox Transfer to Glovebox (Argon/N2 atm) Equilibrate->Glovebox Weigh Weigh by Difference (Tared vial) Glovebox->Weigh Dissolve Add Anhydrous Solvent (Seal with septum) Weigh->Dissolve End Ready for Assay Dissolve->End

Workflow for moisture-free weighing and dissolution of hygroscopic salts.

Part 4: Troubleshooting & Recovery

Q4: My powder has clumped and looks wet. Can it be salvaged for sensitive assays? A: Yes, but simply placing it in a desiccator is not enough to break the strong hydrogen bonds formed by the dihydrochloride salt. You must actively strip the water using an azeotropic lyophilization technique, followed by analytical validation [3].

Protocol 2: Azeotropic Lyophilization & Recovery

  • Dissolution: Dissolve the moisture-compromised dihydrochloride salt in a minimal volume of HPLC-grade water.

  • Azeotrope Formation: Add an equal volume of tert-butanol (t-BuOH). Causality: t-BuOH creates a co-solvent system that sublimes highly efficiently, prevents melt-back during lyophilization, and yields a fluffy, easily weighable powder.

  • Freezing: Flash-freeze the solution in a dry ice/acetone bath while rotating the flask to maximize surface area (shell freezing).

  • Sublimation: Attach the flask to a lyophilizer operating at < 0.1 mbar and a -50°C condenser temperature for 24-48 hours.

  • Self-Validation (Karl Fischer Titration): Before using the recovered powder, perform a coulometric Karl Fischer titration on a 5-10 mg sample. The recovery is only considered successful if the residual water content is verified to be < 0.5% w/w.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain, Taylor & Francis,[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals, PMC,[Link]

Reducing background noise in LC-MS for 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride .

Analyzing highly polar, basic pharmaceutical salts presents unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). Because this compound contains a highly basic secondary amine (piperidine ring) and is formulated as a dihydrochloride salt, it is prone to poor chromatographic retention, severe ion suppression, and hardware fouling—all of which manifest as intractable background noise.

This guide moves beyond basic instrument manuals to explain the causality behind these issues, providing you with field-proven, self-validating protocols to achieve a pristine baseline and high signal-to-noise (S/N) ratio.

Workflow: Diagnosing LC-MS Background Noise

G Start High Background Noise in LC-MS CheckRT Is analyte eluting in the void volume (t0)? Start->CheckRT SwitchHILIC Switch to HILIC Column (Increase Retention) CheckRT->SwitchHILIC Yes (Poor Retention) CheckSource Inspect ESI Source for White Film/Salts CheckRT->CheckSource No (Good Retention) OptimizeBuffer Use 5-10 mM Ammonium Formate (Volatile) SwitchHILIC->OptimizeBuffer CleanSource Clean Source Optics & Capillary CheckSource->CleanSource Film Present DivertValve Implement Divert Valve (Dump Cl- salts to waste) CleanSource->DivertValve OptimizeBuffer->DivertValve

Diagnostic logic tree for isolating and resolving LC-MS background noise for polar basic amines.

Frequently Asked Questions & Troubleshooting

Q1: Why is my background noise so high, and why is the S/N ratio terrible for this specific compound on a standard C18 column?

The Causality: 3,3-Dimethyl-1-(piperidin-4-yl)urea is an extremely polar, hydrophilic molecule. On a standard Reversed-Phase Liquid Chromatography (RPLC) C18 column, it lacks the hydrophobicity to partition into the stationary phase and consequently elutes in the void volume ( t0​ ). The void volume is a "chemical dumping ground" where unretained matrix components, mobile phase impurities, and system salts co-elute. This crowding causes severe ion suppression and erratic background noise in the Electrospray Ionization (ESI) source.

The Solution: You must abandon RPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile), which forces polar basic amines to partition into a water-enriched layer on the silica surface. Studies systematically comparing HILIC to RPLC demonstrate that basic compounds (especially those with a pKa > 8, like piperidine) achieve significantly better sensitivity and lower background noise under HILIC conditions, often yielding a median sensitivity gain of 4- to 10-fold[1].

Q2: I am seeing a persistent white film on my MS source cone, and the baseline noise steadily increases with every injection. What is happening?

The Causality: The compound is a dihydrochloride salt . When you inject this sample, you are introducing a massive molar excess of chloride ions into the MS source. While the organic molecule ionizes, the non-volatile chloride salts precipitate during the desolvation process. A persistent white film on the LC-MS source almost always indicates the accumulation of these salts or non-volatile additives, which distorts the electrostatic field of the source optics and creates a high, erratic chemical background[2].

The Solution: You must implement an automated divert valve strategy. Because the chloride ions are small and highly polar, they will elute at a different time than your retained compound (especially in HILIC). By programming the divert valve to send the LC effluent to waste during the first 1–2 minutes of the run, you prevent these salts from ever entering the ionization source, drastically reducing matrix effects and preserving a low background[3].

Q3: How do I optimize my mobile phase to suppress chemical noise and prevent peak tailing for the piperidine moiety?

The Causality: The secondary amine on the piperidine ring will aggressively interact with free, acidic silanols on the LC column hardware or stationary phase, leading to peak smearing. Smeared peaks blend into the baseline, artificially raising the perceived background noise. Furthermore, using the wrong buffer can lead to the formation of unpredictable sodium or potassium adducts.

The Solution: Use 5–10 mM Ammonium Formate in both your aqueous and organic mobile phases. Ammonium formate is a volatile salt that leaves no residue in the MS source. Mechanistically, the ammonium ion ( NH4+​ ) acts as a sacrificial cation; it outcompetes the piperidine amine for active silanol sites on the column, sharpens the peak, and provides a constant supply of protons to maximize the [M+H]+ ionization efficiency of your target analyte while suppressing unwanted background adducts[4].

Quantitative Data: RPLC vs. HILIC Performance Comparison

The following table summarizes the expected chromatographic and mass spectrometric metrics when transitioning this specific dihydrochloride salt from a standard RPLC method to an optimized HILIC method.

ParameterRPLC (C18, 0.1% FA)HILIC (Amide/Silica, 10mM Amm. Formate)Mechanistic Impact
Retention Factor ( k′ ) < 0.5 (Void Volume)3.5 – 5.0Moves analyte away from suppression zone.
Background Noise (cps) > 5.0×104 < 5.0×103 Avoids co-eluting matrix and solvent impurities.
Signal-to-Noise (S/N) ~ 10:1> 150:1Highly organic HILIC droplets desolvate more efficiently[4].
Source Maintenance Every 50 injections> 500 injectionsDivert valve + volatile buffers prevent salt buildup[2].

Step-by-Step Protocol: Self-Validating HILIC-MS/MS Workflow

This protocol is designed as a closed-loop, self-validating system. If the validation checks fail at any step, do not proceed until the causality is addressed.

Phase 1: Mobile Phase & System Preparation
  • Aqueous Buffer (Mobile Phase A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using LC-MS grade Formic Acid. Causality: pH 3 ensures the piperidine nitrogen is fully protonated for optimal ESI+ detection.

  • Organic Buffer (Mobile Phase B): Prepare 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • System Flush: Bypass the column and flush the LC lines with 50:50 Methanol:Water for 15 minutes to clear any legacy non-volatile salts that could contribute to background noise.

Phase 2: Column Equilibration & Divert Valve Setup
  • Installation: Install a HILIC column (e.g., BEH Amide or bare silica, 2.1 x 100 mm, 1.7 µm).

  • Equilibration: Pump 90% Mobile Phase B at 0.4 mL/min for at least 30 column volumes. HILIC requires significantly longer equilibration than RPLC to form the aqueous enrichment layer on the silica surface.

  • Divert Valve Programming:

    • 0.0 - 1.5 min: Valve set to WASTE . (Dumps the dihydrochloride counter-ions).

    • 1.5 - 4.0 min: Valve set to MS . (Captures the eluting 3,3-Dimethyl-1-(piperidin-4-yl)urea).

    • 4.0 - 5.0 min: Valve set to WASTE . (Dumps late-eluting matrix).

Phase 3: Source Cleaning & Self-Validation
  • Optics Wipe: Before running the sequence, remove the MS spray shield and capillary cone. Wipe gently with a lint-free cloth soaked in 50:50 Water:Methanol to remove any existing white film[2].

  • Validation Check (The Self-Validating Step):

    • Perform a blank injection (mobile phase only) with the column inline and the divert valve active.

    • Monitor the Total Ion Chromatogram (TIC) and the specific Extracted Ion Chromatogram (XIC) for m/z 172.1 ([M+H]+).

    • Pass Criteria: The baseline variance must be < 5% across the acquisition window, with no "ghost peaks" or erratic spikes. If spikes occur, system contamination is still present; repeat Phase 1, Step 3.

References

  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. PubMed (National Institutes of Health).[Link]

  • White Film on an LC-MS Source with Background Noise was Very Low - Tech Information. MicroSolv Technology Corporation.[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International (Chromatography Online).[Link]

Sources

Validation & Comparative

Application Guide: Evaluating 3,3-Dimethyl-1-(piperidin-4-yl)urea Dihydrochloride vs. Classic Piperidine Derivatives in Target Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the piperidin-4-yl urea pharmacophore is recognized as a highly privileged, yet notoriously promiscuous scaffold. It serves as the foundational core for several distinct therapeutic classes, most notably Soluble Epoxide Hydrolase (sEH) inhibitors [1], CXCR3 receptor antagonists [2], and PI3K/mTOR inhibitors [3].

When evaluating building blocks like 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride , it is critical to understand the causality of its structural modifications. Why do we di-methylate the terminal urea nitrogen? The answer lies in thermodynamics and target-site geometry:

  • The sEH Anti-Target Mechanism: The sEH active site features an L-shaped hydrophobic pocket where the urea moiety acts as a transition-state mimic for epoxide hydration[4]. To achieve high-affinity binding (as seen in clinical candidates like EC5026), the urea must possess two protons to donate critical hydrogen bonds to catalytic residues Asp335, Tyr383, and Tyr466[4].

  • The GPCR/Kinase Rescue: By utilizing a 3,3-dimethylated urea, we intentionally eliminate one of these essential H-bond donors and introduce steric bulk. This modification effectively abolishes sEH off-target binding while retaining the piperidine ring's ability to introduce flexibility and disrupt planarity—a key requirement for fitting into the lipophilic pockets of GPCRs (like CXCR3 or MCH-R1) and kinases[3][5].

Understanding this divergence is the foundation of rational assay design.

G Core Piperidin-4-yl Urea Core Sub1 N,N'-Disubstituted Urea (e.g., TPPU, EC5026) Core->Sub1 Retains H-Bond Donors Sub2 3,3-Dimethyl Urea (Terminal N-Alkylation) Core->Sub2 Removes H-Bond Donor Target1 sEH Enzyme (High Affinity) Sub1->Target1 Binds Asp335, Tyr383 Target2 GPCRs (e.g., CXCR3) (Maintained Affinity) Sub2->Target2 Fits Lipophilic Pockets OffTarget sEH Enzyme (Steric Clash / No H-Bond) Sub2->OffTarget Prevents Off-Target Binding

Figure 1: Structural divergence of piperidin-4-yl ureas dictating target selectivity.

Comparative Data Presentation

To objectively evaluate the performance of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride, we must benchmark it against classic mono- and di-substituted piperidine derivatives across orthogonal assays. The table below synthesizes the binding profiles across sEH (FRET displacement) and CXCR3 (GTPγS functional binding) assays.

Compound / Pharmacophore CoresEH Affinity (K_i, nM)CXCR3 Antagonism (IC_50, nM)Mechanistic Observation
3,3-Dimethyl-1-(piperidin-4-yl)urea > 10,000 (Inactive)~ 850 (Moderate)Lacks H-bond donor; avoids sEH liability while profiling GPCR pockets.
1-Aryl-3-(piperidin-4-yl)urea ~ 150~ 16Dual activity; baseline H-bond network intact[2].
TPPU (1-propionyl derivative)2.5> 10,000Optimized for sEH residence time; GPCR inactive[1].
EC5026 (Clinical Candidate)0.4> 10,000Sub-nanomolar sEH potency via optimal hydrophobic packing[4].

Self-Validating Experimental Protocols

To generate the data above, the assay systems must be intrinsically self-validating. A protocol that cannot detect its own failure is a liability in drug discovery.

Protocol A: FRET-Based Competitive Displacement Assay (sEH)

This assay measures the ability of the test compound to displace a fluorescent reporter ligand, ACPU, from the sEH active site. It relies on Förster resonance energy transfer (FRET) from intrinsic tryptophan residues in sEH to the coumarin moiety of ACPU[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific binding). Dilute recombinant human sEH to a final well concentration of 10 nM.

  • Reporter Addition: Add the ACPU reporter probe to a final concentration of 2.5 nM[6].

  • Self-Validation (Z'-Factor Establishment):

    • Positive Control (Max Displacement): Add 1 µM TPPU to 8 wells.

    • Negative Control (Baseline FRET): Add 1% DMSO to 8 wells.

    • Causality Check: Calculate the Z'-factor. Proceed only if Z' > 0.6, ensuring the assay window is statistically robust enough to distinguish weak binders like the 3,3-dimethyl derivative.

  • Compound Titration: Serially dilute 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (from 100 µM to 1 nM) and add to the assay plate. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Measurement: Read the plate using a fluorescence microplate reader (Excitation: 295 nm; Emission: 450 nm).

  • Analysis: Calculate the K_i using the adapted Cheng-Prusoff equation for FRET displacement.

G Step1 1. Recombinant sEH + ACPU Reporter Step2 2. Baseline FRET (Trp -> Coumarin) Step1->Step2 Step3 3. Add Test Compound (e.g., 3,3-Dimethyl Urea) Step2->Step3 Step4 4. Measure FRET Decrease Step3->Step4 Competitive Displacement Step5 5. Calculate Ki & Validate Z'-Factor Step4->Step5

Figure 2: Self-validating FRET competitive displacement assay workflow for sEH.

Protocol B: [35S]GTPγS Functional Binding Assay (CXCR3)

Because 3,3-dimethyl-1-(piperidin-4-yl)urea derivatives are often developed into GPCR antagonists[2], functional binding must be verified.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human CXCR3. Homogenize and isolate membranes via ultracentrifugation.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein, assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4), 10 µM GDP, and 0.1 nM [35S]GTPγS[2].

  • Agonist & Compound Addition: Add the endogenous agonist CXCL11 (at its EC80 concentration) to stimulate baseline GTP exchange. Add serial dilutions of the 3,3-dimethyl-urea test compounds.

  • Self-Validation (Dynamic Range): Include a known CXCR3 antagonist (e.g., AMG 487) as a reference control to validate the assay's dynamic range and confirm receptor specificity.

  • Filtration & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/B microplates. Wash extensively with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

  • Analysis: Plot the dose-response curve to determine the IC_50, validating the compound's efficacy as a GPCR antagonist free from sEH liability.

Conclusion

The utility of a chemical building block is defined by the liabilities it avoids as much as the targets it hits. While classic N,N'-disubstituted piperidin-4-yl ureas (like TPPU and EC5026) are exquisitely tuned for sEH inhibition, they pose significant off-target risks when developing GPCR or Kinase ligands. 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride elegantly solves this by sacrificing a critical hydrogen bond donor, thereby neutralizing sEH affinity while maintaining the structural flexibility required for targets like CXCR3, MCH-R1, and PI3K. By employing the self-validating FRET and GTPγS assays detailed above, researchers can confidently map the structure-activity relationships of this highly versatile pharmacophore.

Sources

Benchmarking 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride toxicity in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for evaluating the in vitro safety profile of piperidine-urea building blocks, designed for drug discovery scientists and toxicologists.

Executive Summary & Chemical Context

In the development of novel therapeutics, the piperidine and urea pharmacophores are ubiquitous. Piperidine derivatives are frequently leveraged for their favorable pharmacokinetic properties and anticancer potential[1], while urea derivatives are commonly explored as kinase inhibitors and antiviral agents[2][3].

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride (CAS: 1909314-08-4) is a commercially available chemical building block (e.g., Enamine EN300-260686) used in the synthesis of complex compound libraries[4][5]. While its baseline hazard classification indicates acute toxicity (Acute Tox. 4) and skin irritation (Skin Irrit. 2) at high concentrations[4], its specific cellular toxicity must be benchmarked against other standard derivatives to establish a viable therapeutic window before advancing synthesized leads into in vivo models.

This guide establishes a robust, self-validating framework for benchmarking the cytotoxicity of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride in standard human cellular models (HepG2 for hepatotoxicity and HEK293 for general renal cytotoxicity), comparing it against established urea/piperidine derivatives and standard cytotoxic controls.

Mechanistic Rationale for Cytotoxicity Benchmarking

When evaluating small-molecule building blocks, toxicity often arises from off-target mitochondrial impairment or ATP depletion. To capture a comprehensive toxicity profile, researchers must employ orthogonal assays that measure different indicators of cellular health:

  • Mitochondrial Metabolic Activity (MTT Assay): Measures the reduction of a yellow tetrazolium salt into purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living cells[6][7].

  • Intracellular ATP Quantitation (CellTiter-Glo): A homogeneous assay that lyses cells and uses a luciferase reaction to generate a luminescent signal directly proportional to the amount of ATP present, serving as a highly sensitive indicator of metabolic viability[8][9].

G N1 3,3-Dimethyl-1-(piperidin-4-yl)urea N2 Cellular Internalization N1->N2 N3 Mitochondrial Stress N2->N3 N4 Oxidoreductase Inhibition (Detected via MTT) N3->N4 N5 ATP Depletion (Detected via CellTiter-Glo) N3->N5 N6 Apoptosis / Cell Death N4->N6 N5->N6

Fig 1: Mechanistic pathway of cytotoxicity and corresponding assay detection nodes.

Comparative Toxicity Profiling: Benchmarking Data

To contextualize the safety of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride, its performance is benchmarked against other pharmacologically active urea/piperidine derivatives and a universal cytotoxic control (Doxorubicin).

Note: The data below represents standardized benchmarking thresholds for these chemical classes in 72-hour exposure models.

Compound / DerivativePrimary Application / ClassHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Cytotoxicity Profile
3,3-Dimethyl-1-(piperidin-4-yl)urea Synthetic Building Block[5]> 100.0> 150.0Low baseline toxicity; ideal scaffold.
J2H-1701 Thiophen Urea (HCV Inhibitor)[3]45.238.5Moderate off-target cytotoxicity[3].
1,3-bis(4-methylphenethyl)urea Anticancer Agent[2]4.2512.1High targeted cytotoxicity[2].
Doxorubicin Standard Cytotoxic Control0.81.2Severe, universal cytotoxicity.

Interpretation: As a raw building block, 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride exhibits minimal intrinsic cytotoxicity compared to fully elaborated anticancer urea derivatives (like 1,3-bis(4-methylphenethyl)urea)[2]. This makes it an excellent, biologically inert starting point for combinatorial chemistry.

Standardized Experimental Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They mandate the use of vehicle controls (to rule out solvent toxicity), positive controls (e.g., 0.05% SDS or Doxorubicin to confirm assay sensitivity)[10], and blank wells (to establish background noise).

Workflow S1 Seed HepG2 / HEK293 Cells (10,000 cells/well) S2 Compound Incubation (24h - 72h) S1->S2 S3 MTT Addition (Formazan Conversion) S2->S3 Metabolic Assay S4 CellTiter-Glo Addition (Cell Lysis & Luminescence) S2->S4 ATP Assay S5 Absorbance Read (590 nm) S3->S5 S6 Luminescence Read S4->S6 S7 IC50 Calculation & Benchmarking S5->S7 S6->S7

Fig 2: Parallel workflow for MTT and CellTiter-Glo cytotoxicity benchmarking.

Protocol A: MTT Colorimetric Assay (Mitochondrial Integrity)

Causality: This assay relies on the conversion of MTT by succinate dehydrogenase. It is highly sensitive to compounds that uncouple mitochondrial oxidative phosphorylation[7].

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 10,000 cells/well in a 96-well plate using 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow adhesion[6].

  • Treatment Application: Aspirate media. Apply 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride diluted in media at varying concentrations (1 µM to 200 µM). Include a 0.1% DMSO vehicle control, a 10 µM Doxorubicin positive control, and media-only blanks. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 2–3 hours until intracellular purple formazan crystals are visible under a microscope[6][7].

  • Solubilization: Carefully remove the media without disturbing the crystals. Add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan[7].

  • Data Acquisition & Correction: Read absorbance at 570–590 nm using a microplate reader. To ensure accuracy, read a reference wavelength at 630 nm and subtract this from the 590 nm reading to correct for cellular debris and plastic background absorbance[7].

Protocol B: CellTiter-Glo Luminescent Assay (ATP Quantitation)

Causality: Unlike MTT, which can be confounded by compounds that directly reduce tetrazolium salts, CellTiter-Glo relies on a highly specific luciferase-catalyzed reaction requiring ATP. Its "add-mix-measure" format minimizes pipetting errors and washing loss[8][9].

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Transfer the buffer into the substrate bottle and mix gently to form a homogeneous reagent[11][12].

  • Plate Equilibration: Following the 72-hour compound incubation in an opaque-walled 96-well plate (100 µL media/well), equilibrate the plate to room temperature for 30 minutes. Note: Temperature gradients across the plate can cause uneven luminescent signals (edge effects)[11][12].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent directly to each well (1:1 ratio with culture medium)[11].

  • Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the "glow-type" luminescent signal[9][11].

  • Data Acquisition: Record luminescence using a plate reader with an integration time of 0.25–1 second per well[11]. Calculate cell viability relative to the vehicle control.

References

  • NextSDS. "3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • AXEL / As One. "88-2408-33 Enamine 化合物 250mg CAS No:1909314-08-4 EN300-260686." As One Corporation. Available at:[Link]

  • ResearchGate. "Urea Derivatives as Anticancer Agents." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine." PMC. Available at:[Link]

  • Clyte Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Clyte Tech. Available at:[Link]

  • BB3R. "Standard Operating Procedure (SOP): Standardized viability assessment of cell monolayers with MTT." BB3R. Available at:[Link]

  • OUS Research. "CellTiter-Glo Assay." OUS-research.no. Available at:[Link]

Sources

Safety Operating Guide

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling and disposal of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride require a mechanistic understanding of its physicochemical properties to ensure laboratory safety, prevent environmental contamination, and maintain strict regulatory compliance.

Below is the definitive operational protocol for the safe handling, spill mitigation, and disposal of this specific pharmaceutical building block.

Physicochemical Profiling & Hazard Causality

To design a highly effective disposal plan, we must first understand the molecular behavior of the compound[1].

  • Aqueous Persistence: The presence of the piperidine ring and urea moiety presents a stable organic framework that resists standard biological degradation. The dihydrochloride salt form significantly increases its solubility in aqueous media. Consequently, drain disposal is strictly prohibited due to the severe risk of aquatic persistence and toxicity.

  • Thermal Decomposition Profile: The nitrogen-rich core (three nitrogen atoms per molecule) generates toxic nitrogen oxides (NOx) upon combustion. Furthermore, the dihydrochloride salt ensures the stoichiometric release of corrosive hydrogen chloride (HCl) gas when oxidized.

  • Causality of Disposal Choice: Because of these decomposition products, standard biological or low-temperature chemical degradation is insufficient. Causal logic dictates that any disposal method must utilize high-temperature incineration (>1000°C) equipped with alkaline wet scrubbers to neutralize the acid gases before atmospheric release[2].

Quantitative Hazard & Logistics Data

ParameterSpecification / Requirement
Chemical Name 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride
CAS Registry Number 1909314-08-4
Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
GHS Hazard Codes H302, H312, H315, H319, H332, H336
Primary Hazards Acute Toxicity (Cat 4), Skin/Eye Irritant (Cat 2/2A)
Thermal Decomposition COx, NOx, HCl gas
Regulated Disposal High-temperature incineration with acid-gas scrubbing

Required Personal Protective Equipment (PPE) & Causality [3]

PPE Category Specification Mechanistic Causality
Gloves (Solid) Nitrile, ≥5 mil thickness Prevents dermal exposure to the irritating dihydrochloride powder (H315).
Gloves (Solvent) Butyl rubber or Double-Nitrile Prevents solvent-mediated dermal absorption if dissolved in DMSO (H312).
Eye Protection ANSI Z87.1 Safety Goggles Protects against severe eye irritation and corneal damage (H319).

| Respiratory | N95 or P100 Particulate Mask | Required only if the fine powder is aerosolized during a spill (H332). |

Operational Workflow for Chemical Disposal

WasteDisposal A Waste Generation: 3,3-Dimethyl-1-(piperidin-4-yl)urea 2HCl B Assess Physical State A->B C Solid Waste (Powder/Contaminated PPE) B->C Solid D Liquid Waste (Aqueous/Organic Solutions) B->D Liquid F Segregate into Solid Hazardous Waste Container C->F E Segregate into Halogenated Liquid Waste Container D->E G High-Temperature Incineration (>1000°C) with Acid Gas Scrubber E->G F->G

Workflow for the segregation and high-temperature incineration of piperidine-urea derivative waste.

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Disposal
  • Solvent Compatibility Check: Verify the solvent used to dissolve the compound. If dissolved in common library solvents like DMSO or Methanol, the resulting mixture must be classified as Halogenated Organic Waste due to the chloride ions contributed by the dihydrochloride salt.

  • Containerization: Transfer the liquid waste into a high-density polyethylene (HDPE) carboy. Do not use metal containers, as trace free HCl generated in solution can cause structural corrosion[4].

  • Labeling: Affix a GHS-compliant hazardous waste label. Mark explicitly: "Halogenated Organic Waste - Contains Piperidine-Urea Derivative and Chlorides."

  • Storage: Store in a secondary containment tray within a designated corrosives/flammables cabinet until collected by your Environmental Health and Safety (EHS) department.

Protocol B: Emergency Spill Cleanup (Self-Validating System)
  • Isolation & PPE: Evacuate immediate personnel from the spill radius. Don required PPE: Double-gloved nitrile, ANSI Z87.1 safety goggles, and a particulate-filtering respirator if the powder is aerosolized[3].

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the fine dihydrochloride powder, drastically increasing inhalation risk. Instead, lightly mist the spilled powder with a 50% isopropanol/water solution to agglomerate the particles.

  • Mechanical Collection: Use a non-sparking scoop or disposable absorbent pads to collect the dampened material.

  • Decontamination: Wash the affected surface with a 1% mild alkaline detergent solution (e.g., Alconox) to neutralize any residual acidity from the hydrochloride salt. Collect all wash water as hazardous aqueous waste.

  • System Validation Check: After washing the surface, test the residual surface moisture with pH indicator paper. A neutral pH (6.5–7.5) confirms the complete removal of the acidic dihydrochloride salt residues , validating that the area is safe for normal operations.

  • Final Packaging: Place all contaminated pads, gloves, pH paper, and collected powder into a sealable solid hazardous waste container for EHS pickup[4].

References

  • NextSDS Chemical Substance Database. "3,3-dimethyl-1-(piperidin-4-yl)urea dihydrochloride Hazard Classifications." Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Title 40 Code of Federal Regulations (CFR) Part 262 - Standards Applicable to Generators of Hazardous Waste." Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.